molecular formula C21H22N4O3 B5870875 ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate CAS No. 904813-61-2

ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No. B5870875
CAS RN: 904813-61-2
M. Wt: 378.4 g/mol
InChI Key: UFJPMLDWZDIMLF-UHFFFAOYSA-N
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Description

This section aims to offer insights into the compound "ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate" through analogues and related chemical research. Due to the specificity of the compound and the exclusion criteria provided, we focus on synthesis methods, molecular structure analysis, and general properties relevant to similar compounds.

Synthesis Analysis

Research into related compounds involves various synthesis techniques, including condensation reactions and modifications to achieve desired structural properties. For example, compounds with complex structures involving triazole rings and benzoate groups have been synthesized through multi-step reactions, showcasing the potential methodology for synthesizing the specified compound (İ. Koca et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, particularly using spectroscopic and theoretical studies, plays a critical role in understanding the properties of synthesized compounds. Spectroscopic methods such as IR, Raman, NMR, and X-ray diffraction have been employed to characterize similar compounds, offering a pathway to analyze "ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate" (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be investigated through experimental and theoretical methods, including DFT calculations. Studies on related compounds have explored their electronic structure, providing insights into potential reactivity patterns and stability (Wulan Zeng et al., 2010).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, have been determined for analogous compounds. These studies utilize techniques like X-ray crystallography to elucidate compound structures, potentially informing similar analyses for the compound (I. Manolov et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it has pharmaceutical properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 4-[[1-(4-ethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-15-6-12-18(13-7-15)25-14(3)19(23-24-25)20(26)22-17-10-8-16(9-11-17)21(27)28-5-2/h6-13H,4-5H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPMLDWZDIMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129758
Record name Ethyl 4-[[[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904813-61-2
Record name Ethyl 4-[[[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[[[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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